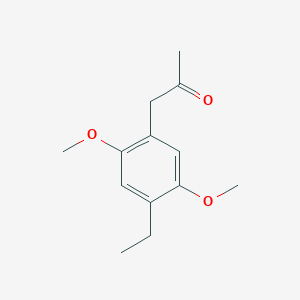
1-(4-Ethyl-2,5-dimethoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethyl-2,5-dimethoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H18O3 It is a derivative of phenylpropanone, characterized by the presence of ethyl and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethyl-2,5-dimethoxyphenyl)propan-2-one typically involves the alkylation of 2,5-dimethoxybenzaldehyde with ethyl bromide, followed by a Friedel-Crafts acylation reaction using acetyl chloride. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethyl-2,5-dimethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of 4-ethyl-2,5-dimethoxybenzoic acid.
Reduction: Formation of 1-(4-ethyl-2,5-dimethoxyphenyl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Ethyl-2,5-dimethoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-2,5-dimethoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,4,5-Trimethoxyphenyl)propan-2-one: Similar structure with additional methoxy group.
1-(4-Iodo-2,5-dimethoxyphenyl)-N-isopropyl-2-propanamine: Contains an iodine atom and isopropyl group.
2,5-Dimethoxy-4-ethylamphetamine: Similar ethyl and methoxy groups but different core structure.
Uniqueness
1-(4-Ethyl-2,5-dimethoxyphenyl)propan-2-one is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of ethyl and methoxy groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
62097-81-8 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(4-ethyl-2,5-dimethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C13H18O3/c1-5-10-7-13(16-4)11(6-9(2)14)8-12(10)15-3/h7-8H,5-6H2,1-4H3 |
InChI Key |
PPXFEKPBFCSYJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)CC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


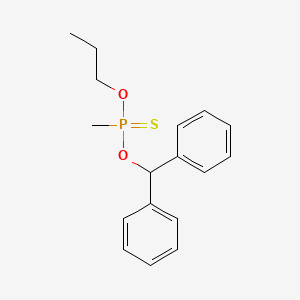
![3-(Pyridin-2-yl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14540055.png)
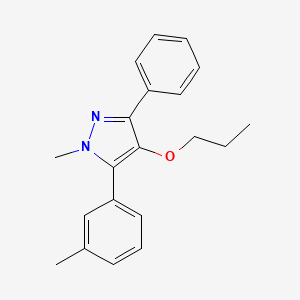
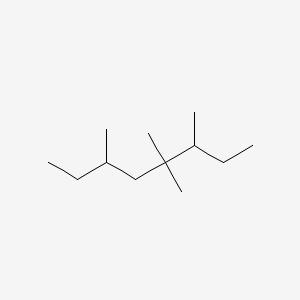
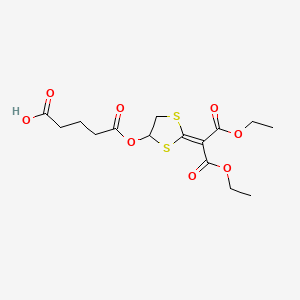
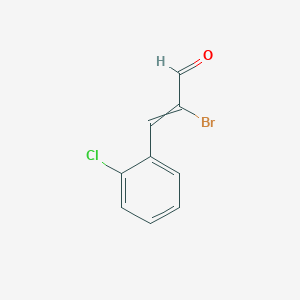
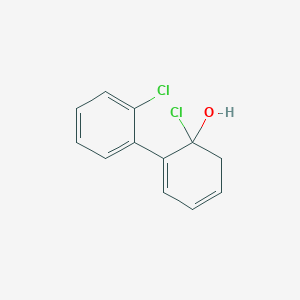
germane](/img/structure/B14540100.png)
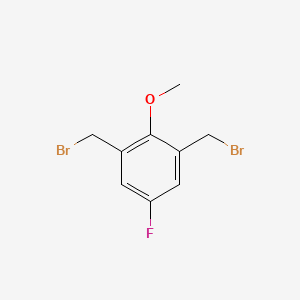
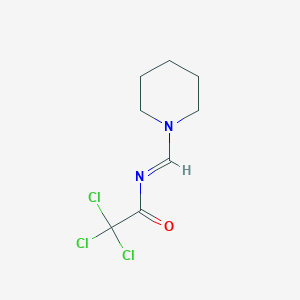
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]-N-methylhydrazine-1-carboxamide](/img/structure/B14540125.png)
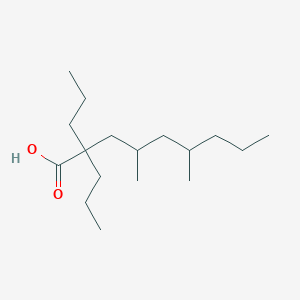
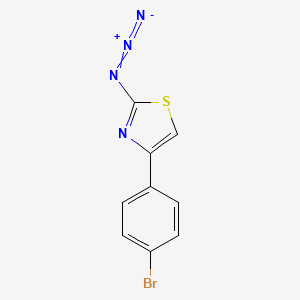
![1-[2,6-Dinitro-4-(trifluoromethyl)anilino]propan-2-ol](/img/structure/B14540130.png)
